HS 014

Vue d'ensemble

Description

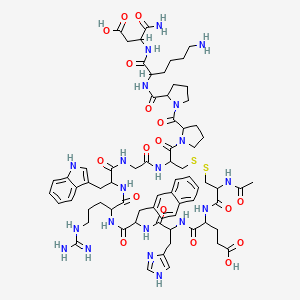

HS 014 est un antagoniste puissant et sélectif du récepteur de la mélanocortine MC4. Il s'agit d'un composé peptidique de formule chimique C71H94N20O17S2 et d'un poids moléculaire de 1563,77 g/mol . This compound a été largement étudié pour son rôle dans la modulation de l'apport alimentaire et de la nociception chez les modèles animaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

HS 014 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus SPPS. Cela comprendrait l'optimisation des conditions réactionnelles, des étapes de purification et la garantie de la stabilité du peptide pendant la production et le stockage .

Analyse Des Réactions Chimiques

Types de réactions

HS 014 subit principalement des réactions de formation et de clivage de la liaison peptidique. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA) pour éliminer le peptide de la résine

Principaux produits

Le principal produit de la synthèse est le peptide this compound lui-même. Au cours de l'étape de clivage, les groupes protecteurs sont éliminés, ce qui donne le produit peptidique final .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences, de l'endocrinologie et de la pharmacologie :

Neurosciences : this compound est utilisé pour étudier le rôle des récepteurs de la mélanocortine dans la régulation de l'apport alimentaire et de l'homéostasie énergétique.

Endocrinologie : Le composé est utilisé pour étudier la régulation hormonale de l'appétit et du métabolisme.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la mélanocortine MC4. Ce récepteur est impliqué dans la régulation de l'apport alimentaire et de la dépense énergétique. En bloquant le récepteur, this compound augmente l'apport alimentaire et module les réponses nociceptives chez les modèles animaux . Les cibles moléculaires comprennent le récepteur de la mélanocortine MC4, et les voies impliquées sont liées à la régulation de l'appétit et à l'homéostasie énergétique .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

HS 014 is characterized by its high selectivity for the melanocortin-4 receptor (MC4R), with inhibition constants (K_i) of 3.16 nM for MC4, 108 nM for MC1, 54.4 nM for MC3, and 694 nM for MC5 receptors. These values indicate its potency in selectively blocking the MC4R pathway, which is crucial in regulating energy homeostasis and appetite control.

Appetite Regulation

This compound has been shown to increase food intake in rodent models when administered centrally. This property makes it a valuable tool for studying appetite regulation mechanisms and potential treatments for obesity. The compound's role in modulating nociceptive responses also highlights its importance in pain management research.

Case Study: Appetite Stimulation in Rodents

- Objective : To assess the effects of this compound on food intake.

- Method : Central administration in rats.

- Findings : Significant increase in food consumption was observed, indicating potential applications in obesity treatment strategies.

Pain Management

Research indicates that this compound can influence nociception, particularly through its action on central melanocortin pathways. The ability to modulate pain responses opens avenues for developing new analgesics targeting the melanocortin system.

Case Study: Nociceptive Sensitivity Modulation

- Objective : Evaluate the impact of this compound on pain sensitivity.

- Method : Administered to mice followed by formalin test.

- Findings : Altered nociceptive sensitivity was noted, suggesting this compound's potential as an analgesic agent.

Therapeutic Implications

The selective antagonism of the MC4 receptor by this compound positions it as a candidate for therapeutic interventions targeting metabolic disorders and pain syndromes. Its unique mechanism allows researchers to explore novel treatment pathways for conditions such as obesity and chronic pain.

Mécanisme D'action

HS 014 exerts its effects by selectively binding to and antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake and energy expenditure. By blocking the receptor, this compound increases food intake and modulates nociceptive responses in animal models . The molecular targets include the melanocortin MC4 receptor, and the pathways involved are related to appetite regulation and energy homeostasis .

Comparaison Avec Des Composés Similaires

HS 014 est unique par sa forte sélectivité pour le récepteur de la mélanocortine MC4 par rapport aux autres récepteurs de la mélanocortine (MC1, MC3 et MC5). Des composés similaires comprennent :

HS 024 : Un autre antagoniste des récepteurs de la mélanocortine avec des profils de sélectivité différents.

SHU9119 : Un antagoniste non sélectif des récepteurs de la mélanocortine qui affecte plusieurs récepteurs de la mélanocortine.

Peptide apparenté à l'agouti (AgRP) : Un antagoniste endogène des récepteurs de la mélanocortine avec une activité plus large.

This compound se distingue par sa forte sélectivité pour le récepteur MC4, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ce récepteur dans divers processus physiologiques .

Activité Biologique

HS 014 is a selective antagonist of the melanocortin-4 receptor (MC4R), which has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound is part of a broader class of melanocortin receptor antagonists that influence various physiological processes, including pain modulation, appetite regulation, and sexual function.

This compound's primary mechanism involves its antagonistic action on MC4R, which is implicated in pain pathways. The melanocortin system plays a crucial role in modulating nociceptive responses. By inhibiting MC4R, this compound can alter the perception of pain and potentially reduce hyperalgesia and allodynia in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, particularly its effects on neuropathic pain in rat models. Below is a summary of key findings:

| Study | Model | Outcome | Notes |

|---|---|---|---|

| Study 1 | Rats with nerve injury | Significant reduction in paw withdrawal latency (PWL) | This compound administration showed dose-dependent effects on thermal hyperalgesia. |

| Study 2 | Rats with neuropathic pain | Alleviation of mechanical allodynia | Pre-treatment with this compound delayed the onset of pain hypersensitivity. |

| Study 3 | In vitro model | Reduced excitatory amino acid release | This compound inhibited TNF-alpha-induced release of glutamate and aspartate from astrocytes. |

| Study 4 | Mouse model | Decreased hyperalgesia from formalin-induced inflammatory pain | Mechanism linked to reduced nitric oxide production and inflammatory cytokine activity. |

Detailed Research Findings

- Pain Modulation : A review highlighted that this compound significantly mitigated heat and mechanical hypersensitivity following nerve damage in rats. The compound demonstrated a marked augmentation in PWL during thermal stimulus tests compared to vehicle-treated groups, indicating its potential as an analgesic agent .

- Inflammatory Response : this compound has been shown to inhibit the overproduction of nitric oxide and prevent inflammatory cytokine cascades, which are critical in the development of neuropathic pain . This suggests that this compound may not only alleviate pain but also address underlying inflammatory processes.

- Neurotransmitter Regulation : In vitro studies indicated that this compound effectively reduced the release of excitatory neurotransmitters from activated astrocytes, which are known to contribute to central sensitization and chronic pain states .

Propriétés

IUPAC Name |

3-[[2-[[1-[1-[25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H94N20O17S2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDPINZISNYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H94N20O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.